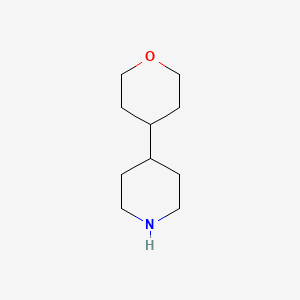

4-(Oxan-4-yl)piperidine

Description

4-(Oxan-4-yl)piperidine (CAS: 263393-50-6) is a bicyclic organic compound comprising a piperidine ring (six-membered amine) fused with a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent at the 4-position. Its molecular formula is C₁₀H₁₉NO (MW: 169.26 g/mol), and it exists as a free base or hydrochloride salt (MW: 257.2 g/mol, CAS: 17781710) .

Properties

IUPAC Name |

4-(oxan-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALDDGVJYRQRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283516 | |

| Record name | 4-(Tetrahydro-2H-pyran-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263393-50-6 | |

| Record name | 4-(Tetrahydro-2H-pyran-4-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263393-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Tetrahydro-2H-pyran-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with tetrahydropyran derivatives. For example, the reaction of piperidine with 4-chlorotetrahydropyran in the presence of a base such as sodium hydride can yield 4-(Oxan-4-yl)piperidine .

Industrial Production Methods

Industrial production of 4-(Oxan-4-yl)piperidine may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-(Oxan-4-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride

- Structure : Combines a piperidine ring with an oxazepane (seven-membered ring containing oxygen and nitrogen).

- Molecular Weight : 257.2 g/mol (hydrochloride salt).

- Applications : Used in pharmaceuticals (e.g., CNS agents) and agrochemicals due to its conformational flexibility .

- Key Differences : The oxazepane moiety introduces additional nitrogen, altering reactivity and binding affinity compared to 4-(Oxan-4-yl)piperidine’s oxygen-rich oxan-4-yl group .

4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives

- Examples : 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamide)pyrimidine-5-carbaldehyde ().

- Structure : Piperidine substituted with fluorophenyl and polar groups (hydroxyl, sulfonamide).

- Applications : Anticancer and antimicrobial agents; fluorophenyl enhances lipophilicity and target binding .

- Key Differences : Fluorine’s electronegativity improves metabolic stability but reduces solubility compared to the oxan-4-yl group’s balanced lipophilicity .

N-isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one

4-Anilino-1-Boc-piperidine

- Structure: Piperidine with an anilino group and Boc protection.

- Applications : Opioid precursor; the Boc group aids in synthetic manipulation, contrasting with 4-(Oxan-4-yl)piperidine’s unprotected amine .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of 4-(Oxan-4-yl)piperidine and Analogues

| Compound | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Applications |

|---|---|---|---|---|---|

| 4-(Oxan-4-yl)piperidine | C₁₀H₁₉NO | 169.26 | Oxan-4-yl | ~1.8 | Drug intermediates, CNS agents |

| 4-(4-Fluorophenyl)piperidine | C₁₁H₁₄FN | 179.24 | 4-Fluorophenyl | ~2.5 | Anticancer, receptor antagonists |

| 4-Hydroxy-piperidin-2-one | C₅H₉NO₂ | 115.13 | Hydroxyl, ketone | ~0.3 | Anticonvulsants, sedatives |

| 4-Anilino-1-Boc-piperidine | C₁₆H₂₂N₂O₂ | 274.36 | Anilino, Boc | ~3.0 | Opioid synthesis |

*Estimated LogP values based on substituent contributions .

Biological Activity

4-(Oxan-4-yl)piperidine, a heterocyclic compound, features a piperidine ring with an oxane (tetrahydropyran) substitution at the fourth position. This unique structural combination imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and pharmacology.

Molecular Structure

- Molecular Formula: C₁₁H₂₂ClNO₂

- Molecular Weight: 235.75 g/mol

- IUPAC Name: (4-piperidin-4-yloxan-4-yl)methanol; hydrochloride

- InChI Key: QAIYRFJHXOAEDP-UHFFFAOYSA-N

Synthesis

The synthesis of 4-(Oxan-4-yl)piperidine typically involves cyclization reactions between piperidine and tetrahydropyran derivatives. A common method includes the reaction of piperidine with 4-chlorotetrahydropyran in the presence of sodium hydride as a base. This multi-step synthesis can be optimized for yield and purity, often employing advanced techniques like continuous flow reactors.

The biological activity of 4-(Oxan-4-yl)piperidine is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its structural features allow it to fit into binding sites of proteins, influencing their function and leading to potential therapeutic effects.

Case Studies and Research Findings

-

Antibacterial Screening:

- A study evaluated the antibacterial efficacy of piperidine derivatives, including 4-(Oxan-4-yl)piperidine, against strains like Bacillus subtilis and Staphylococcus aureus. Results indicated moderate to strong antibacterial activity.

-

Enzyme Inhibition Studies:

- Research focused on enzyme inhibition revealed that derivatives showed promising results against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases.

-

In Silico Studies:

- Computer-aided drug design predicted favorable interactions between this compound and various biological targets, supporting its candidacy for further pharmacological exploration.

Biological Activity Table

| Activity Type | Target Organism/Enzyme | Result |

|---|---|---|

| Antibacterial | Bacillus subtilis | Moderate to strong activity |

| Antibacterial | Staphylococcus aureus | Moderate to strong activity |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Promising inhibition observed |

| In Silico Interaction | Various targets | Favorable binding predicted |

Medicinal Chemistry

Due to its unique structure, 4-(Oxan-4-yl)piperidine serves as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders. Its potential as a lead compound for drug development is being actively explored.

Industrial Applications

The compound is also utilized in developing materials with specific properties, including polymers and resins. Its reactivity makes it suitable for various industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.